

# 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione chemical properties

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## Compound of Interest

**Compound Name:** 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

**Cat. No.:** B075104

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An In-depth Technical Guide to the Chemical Properties of **1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione**

## Abstract

This technical guide provides a comprehensive overview of the core chemical properties of **1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione** (CAS: 1469-94-9). It is a crucial intermediate in the synthesis of flavonoids and other heterocyclic compounds. This document details its physicochemical characteristics, spectroscopic profile, significant tautomeric behavior, primary synthesis routes, and key chemical reactions. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of chemical processes.

## Compound Identification and Physicochemical Properties

**1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione**, also known as o-hydroxydibenzoylmethane, is a dicarbonyl compound classified as a dihydrochalcone.<sup>[1][2]</sup> It has been isolated from natural sources, including the stem bark of *Millettia ovalifolia* and the root bark of *Pongamia pinnata*.<sup>[1][3]</sup> The compound typically appears as a yellow crystalline powder.<sup>[1]</sup>

## Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione[2]
CAS Number	1469-94-9[1][4][5][6]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>3</sub> [1][2][5]
Molecular Weight	240.25 g/mol [1][2][5]
InChIKey	OABFIJGAEVKMJP-UHFFFAOYSA-N[4][5][7]
Canonical SMILES	C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O[2][8]
Synonyms	o-Hydroxydibenzoylmethane, 2-Hydroxydibenzoylmethane[8][9]

## Table 2: Physicochemical Data

Property	Value	Source
Appearance	Yellow crystalline powder	[1]
Melting Point	118-122 °C	[4][5][6][9]
Boiling Point	421.0 ± 25.0 °C (Predicted)	[8][9]
Density	1.230 ± 0.06 g/cm <sup>3</sup> (Predicted)	[8][9]

## Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[10][11][12] **1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione** predominantly exists in its enol form, which is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[1][3][13] In deuteriochloroform solution, the enol form can account for 80-95% of the mixture.[13] This equilibrium is solvent-dependent, with polar solvents potentially altering the ratio of tautomers.[10][14]

Caption: Equilibrium between the diketo and two stable, chelated enol forms.

## Spectroscopic Profile

The tautomeric nature of the compound is reflected in its spectroscopic data.

### Table 3: Summary of Spectroscopic Data

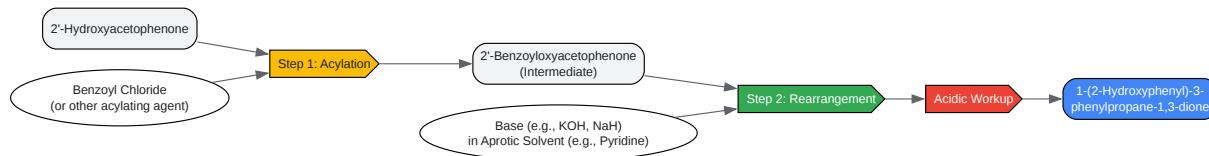
Technique	Characteristic Features
<sup>1</sup> H NMR	Enol Form: Signal for enolic proton (highly deshielded, ~15-17 ppm), vinyl proton (~6-7 ppm), aromatic protons (7-8 ppm), and phenolic OH. Keto Form: Signal for methylene protons (-CH <sub>2</sub> -) (~4 ppm), aromatic protons, and phenolic OH. The integration of enol vinyl vs. keto methylene protons allows for quantification of the tautomeric ratio.[13]
<sup>13</sup> C NMR	Enol Form: Signals for two carbonyl carbons (deshielded), enolic carbons (one sp <sup>2</sup> C-H, one sp <sup>2</sup> C-O), and aromatic carbons. Keto Form: Signals for two distinct carbonyl carbons and one methylene carbon.
Infrared (IR)	Broad O-H stretching band (~2500-3400 cm <sup>-1</sup> ) due to phenolic OH and intramolecular H-bonded enol. C=O stretching band (~1600-1680 cm <sup>-1</sup> ) characteristic of conjugated ketones. C=C stretching bands for aromatic rings and the enol double bond (~1500-1600 cm <sup>-1</sup> ).[2][15]
Mass Spec.	Expected molecular ion peak (M <sup>+</sup> ) at m/z ≈ 240.08, corresponding to the molecular formula C <sub>15</sub> H <sub>12</sub> O <sub>3</sub> .

## Synthesis and Reactivity

The compound is a valuable synthetic intermediate, and its preparation and subsequent reactions are well-documented.

## Synthesis Methodologies

The most prominent method for synthesizing **1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione** is the Baker-Venkataraman rearrangement.[16][17] This reaction involves the base-catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone.[18][19] An alternative route is the direct benzoylation of o-hydroxyacetophenone.[1][3]

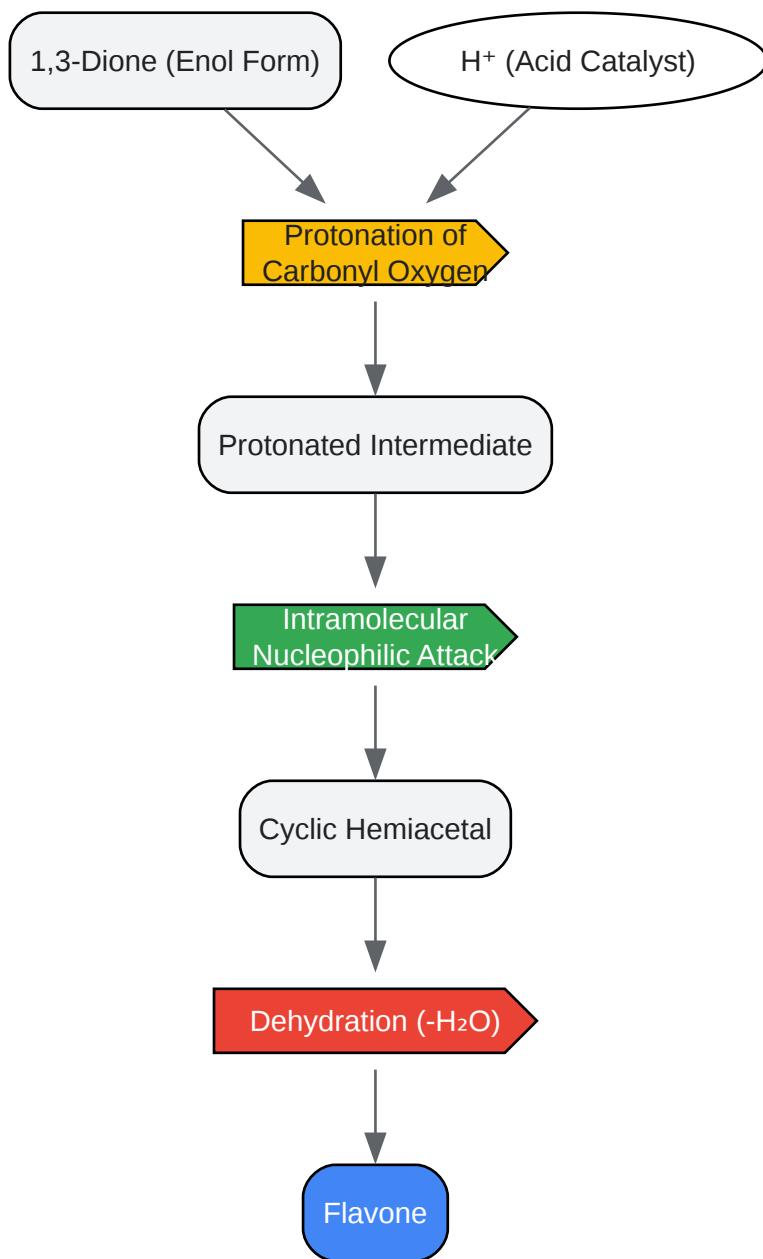


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Caption: General workflow for the Baker-Venkataraman synthesis.

## Key Chemical Reactions

A significant reaction of **1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione** is its acid-catalyzed cyclodehydration to form flavone, the parent compound of a large class of bioactive molecules.[20][21] The reaction proceeds via intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the carbonyl carbons, followed by dehydration. The compound also undergoes reactions with phosphorus halides to yield novel 1,2-benzoxaphosphinines.[22][23]



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Caption: Reaction pathway for the acid-catalyzed cyclization to flavone.

## Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of the title compound.

## General Protocol for Synthesis via Baker-Venkataraman Rearrangement

This protocol is a generalized procedure based on literature descriptions.[16][18][24]

- Esterification: Dissolve 2'-hydroxyacetophenone in a suitable aprotic solvent such as pyridine or acetone. Add benzoyl chloride dropwise at a controlled temperature (e.g., 0-10 °C). Allow the reaction to proceed until completion (monitored by TLC), typically for several hours at room temperature. Work up the reaction by pouring it into ice-water and extracting the product, 2'-benzoyloxyacetophenone. Purify the intermediate ester by recrystallization or chromatography.
- Rearrangement: Dissolve the purified 2'-benzoyloxyacetophenone in an anhydrous aprotic solvent (e.g., pyridine, THF, DMSO).[18][25] Add a strong base, such as powdered potassium hydroxide or sodium hydride, portion-wise while stirring.[18] The reaction mixture is typically heated to facilitate the rearrangement.[18] Progress is monitored by TLC until the starting material is consumed.
- Workup and Isolation: Cool the reaction mixture and pour it into a mixture of crushed ice and dilute acid (e.g., HCl) to neutralize the base and protonate the phenolate product.[16] The precipitated solid product, **1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione**, is collected by filtration.
- Purification: The crude product is washed with water and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a yellow crystalline solid.[26]

## General Protocol for $^1\text{H}$ NMR Analysis of Tautomerism

This protocol outlines the steps to qualitatively and quantitatively analyze the keto-enol equilibrium.

- Sample Preparation: Accurately weigh a small amount of the purified compound (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Acetone-d}_6$ ) in a standard 5 mm NMR tube.[10][11] Ensure the compound is fully dissolved.
- Data Acquisition: Acquire a  $^1\text{H}$  NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

- Spectral Analysis:
  - Identify the characteristic signals for both the keto and enol tautomers. Look for the sharp singlet of the methylene protons (-CH<sub>2</sub>-) for the keto form and the singlet for the vinyl proton (-CH=) of the enol form.
  - Integrate the area under the respective peaks for the keto (I\_keto) and enol (I\_enol) forms. Note that the methylene signal represents two protons, while the vinyl signal represents one.
  - Calculate the percentage of the enol form using the formula: % Enol = [I\_enol / (I\_enol + (I\_keto / 2))] \* 100.
  - The equilibrium constant (K\_eq = [enol]/[keto]) can also be determined from this ratio.

## Conclusion

**1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione** is a compound of significant interest in synthetic chemistry. Its chemical properties are dominated by a pronounced keto-enol tautomerism, which stabilizes the molecule and influences its reactivity. Well-established synthetic routes, primarily the Baker-Venkataraman rearrangement, allow for its efficient preparation. Its role as a direct precursor to the flavone core underscores its importance as a building block for synthesizing a wide range of biologically active heterocyclic compounds, making it a valuable subject of study for researchers in medicinal chemistry and drug discovery.

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